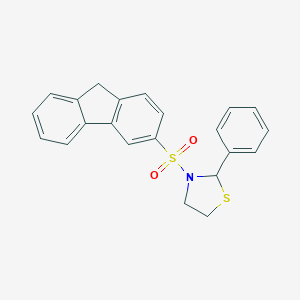
1-(3,4-Dichlorophenyl)-4-((3-methoxyphenyl)sulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dichlorophenyl)-4-((3-methoxyphenyl)sulfonyl)piperazine is a synthetic organic compound characterized by its unique structure, which includes a piperazine ring substituted with dichlorophenyl and methoxyphenylsulfonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-4-((3-methoxyphenyl)sulfonyl)piperazine typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine core, followed by the introduction of the dichlorophenyl and methoxyphenylsulfonyl groups through nucleophilic substitution reactions. Key steps include:
Formation of Piperazine Core: This can be achieved by reacting ethylenediamine with dihaloalkanes under basic conditions.
Introduction of Dichlorophenyl Group: This step often involves the reaction of piperazine with 3,4-dichlorobenzyl chloride in the presence of a base like sodium hydroxide.
Sulfonylation: The final step involves the sulfonylation of the intermediate with 3-methoxybenzenesulfonyl chloride, typically in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial-scale production may utilize similar synthetic routes but optimized for large-scale reactions. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as employing catalysts to reduce reaction times and improve selectivity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3,4-Dichlorophenyl)-4-((3-methoxyphenyl)sulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism by which 1-(3,4-Dichlorophenyl)-4-((3-methoxyphenyl)sulfonyl)piperazine exerts its effects is often related to its ability to interact with specific molecular targets. These interactions can include:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Receptor Interaction: Acting as an agonist or antagonist at various receptor sites.
Pathway Modulation: Influencing cellular signaling pathways, such as those involved in inflammation or cell proliferation.
Comparación Con Compuestos Similares
When compared to other similar compounds, 1-(3,4-Dichlorophenyl)-4-((3-methoxyphenyl)sulfonyl)piperazine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Similar compounds include:
1-(3,4-Dichlorophenyl)piperazine: Lacks the sulfonyl and methoxy groups, resulting in different chemical reactivity and biological activity.
4-((3-Methoxyphenyl)sulfonyl)piperazine: Lacks the dichlorophenyl group, affecting its overall pharmacological profile.
Propiedades
IUPAC Name |
1-(3,4-dichlorophenyl)-4-(3-methoxyphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O3S/c1-24-14-3-2-4-15(12-14)25(22,23)21-9-7-20(8-10-21)13-5-6-16(18)17(19)11-13/h2-6,11-12H,7-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTAKELARLJUBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-iodophenyl)sulfonyl]-2-methyl-1,3-thiazolidine](/img/structure/B492474.png)

![4-[3-(9H-fluoren-2-ylsulfonyl)-1,3-thiazolidin-2-yl]phenyl methyl ether](/img/structure/B492480.png)
![N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]-2-furamide](/img/structure/B492481.png)
![2-(4-methoxyphenyl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B492482.png)
![2-(3,4-dimethoxyphenyl)-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B492484.png)
![5-bromo-N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B492485.png)
![5-bromo-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-furamide](/img/structure/B492486.png)
![2-(3,4-dimethoxyphenyl)-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide](/img/structure/B492487.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclohexanecarboxamide](/img/structure/B492489.png)
![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclohexanecarboxamide](/img/structure/B492490.png)
![2,4-dimethoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B492491.png)
![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-phenoxypropanamide](/img/structure/B492492.png)
